4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a methoxy group at position 4, methyl groups at positions 3 and 5 on the benzene ring, and a substituted benzo[f][1,4]oxazepin moiety. The benzo[f][1,4]oxazepin component contains a 4-methyl substituent and a ketone group at position 5, contributing to its unique conformational and electronic properties.
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-9-15(10-13(2)18(12)25-4)27(23,24)20-14-5-6-17-16(11-14)19(22)21(3)7-8-26-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEAVFFXKZRWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzenesulfonamides and exhibits a unique structure that may contribute to its biological activity.
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 373.42 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to benzenesulfonamides exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamide have shown efficacy against various bacterial strains due to their ability to inhibit bacterial folate synthesis.
| Compound | Target | Activity (IC50) |
|---|---|---|
| Compound A | E. coli | 50 µM |
| Compound B | S. aureus | 30 µM |
| Compound C | P. aeruginosa | 45 µM |
Anticancer Activity
Research has demonstrated that related compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, some sulfonamide derivatives have been shown to inhibit the growth of human cancer cell lines by disrupting the mitogen-activated protein kinase (MAPK) pathway.
Case Studies
- Study on Anticancer Effects : A study published in MDPI examined the effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation with IC50 values ranging from 10 nM to 100 nM depending on the specific cell line tested .
- In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of these compounds. In one study, administration of a related sulfonamide led to a significant reduction in tumor size in mice models of breast cancer when dosed at 50 mg/kg for 14 days .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound shares structural similarities with other sulfonamide-containing heterocycles, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:
- Core Heterocycle : The benzo[f][1,4]oxazepin ring system vs. 1,2,4-triazole in the referenced compounds.
- Substituents : Presence of methoxy and methyl groups on the benzene ring vs. halogens (Cl, Br) or hydrogen in compounds [7–9].
- Functional Groups : The ketone group in the oxazepin ring vs. thione (C=S) in triazole derivatives .
Spectral and Analytical Data
Key Research Findings
Synthetic Feasibility : The triazole derivatives in required precise control of tautomerism during synthesis, whereas the oxazepin sulfonamide’s stability may simplify its preparation.
Electronic Effects : Methoxy and methyl groups in the target compound likely increase electron density on the benzene ring, altering reactivity compared to halogenated analogs.
Spectral Confirmation : Absence of νS-H (~2500–2600 cm⁻¹) in both compound classes confirms the dominance of thione (triazoles) and ketone (oxazepin) tautomers .
Q & A
Q. What are the optimal synthetic routes for preparing 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can yield and purity be maximized?
Methodological Answer:
- Synthetic Steps : The synthesis typically involves constructing the tetrahydrobenzo[f][1,4]oxazepine core via cyclization of precursor amines and ketones, followed by sulfonamide coupling using benzenesulfonyl chloride derivatives. Key intermediates include 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine .
- Optimization : Use reagents like sodium hydride for deprotonation and palladium catalysts for coupling reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Yield Enhancement : Reaction conditions (e.g., inert atmosphere, controlled temperature at 60–80°C) minimize side products. Monitoring via TLC ensures reaction completion .
Q. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : 1H/13C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~459) .
- X-ray Crystallography : Resolves 3D conformation, particularly the oxazepine ring’s puckering and sulfonamide geometry .
Q. What preliminary assays are used to screen the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., RIP1 kinase) using fluorescence polarization assays. IC50 values indicate potency .
- Antimicrobial Screening : Disk diffusion assays (e.g., against E. coli or S. aureus) assess broad-spectrum activity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) measure apoptosis induction at varying concentrations (1–100 µM) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to kinase active sites. Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the oxazepine ring .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes. RMSD plots validate conformational stability .
- QSAR Models : Corporate substituent effects (e.g., methoxy vs. methyl groups) to predict activity against related targets .
Q. How to resolve contradictions in reported reaction yields for sulfonamide coupling?
Methodological Answer:
- Statistical DoE : Apply factorial design (e.g., 23 design) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). ANOVA identifies significant factors .
- Controlled Reproducibility : Standardize anhydrous conditions (molecular sieves in solvent) and reagent quality (HPLC-grade benzenesulfonyl chloride) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Prepare sodium salts via treatment with NaOH to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at methoxy positions, hydrolyzable in vivo to active forms .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) for sustained release. Characterize via dynamic light scattering (DLS) .
Q. How does the compound’s reactivity differ from structurally similar benzoxazepine derivatives?
Methodological Answer:
- Comparative Table :
| Compound | Substituents | Key Reactivity | Biological Activity |
|---|---|---|---|
| Target | 4-MeO, 3,5-diMe | Electrophilic sulfonamide substitution | Kinase inhibition |
| Analog 1 | 2-EtO, 5-Me | Oxazepine ring oxidation | Anticancer |
| Analog 2 | 4-CF3 | Stabilized sulfonamide H-bonding | Antimicrobial |
- Mechanistic Insight : The 4-methoxy group reduces steric hindrance, favoring nucleophilic attacks at the sulfonamide sulfur .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
